Butyl thioglycolate
Description
Butyl thioglycolate (CAS 10047-28-6), chemically known as butyl 2-sulfanylacetate, is a thioglycolate ester widely used in cosmetic formulations, particularly in hair perming and depilatory products. Its mechanism of action involves the reduction of disulfide bonds in keratin, enabling hair reshaping . Structurally, it consists of a thiol (-SH) group and an ester moiety, distinguishing it from thioglycolate salts like ammonium or sodium thioglycolate. This ester structure enhances its lipid solubility, facilitating deeper penetration into hair shafts compared to ionic counterparts .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGVGRLWZVRZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064929 | |
| Record name | Acetic acid, mercapto-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10047-28-6 | |
| Record name | Butyl thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10047-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl thioglycolate | |
| Source | DTP/NCI | |
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| Record name | Acetic acid, 2-mercapto-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Acetic acid, mercapto-, butyl ester | |
| Source | EPA DSSTox | |
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| Record name | Butyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.129 | |
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| Record name | BUTYL THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L21ZJ8JC | |
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Preparation Methods
Reaction Mechanism
The reaction proceeds as follows:
Subsequent acidification with sulfuric acid liberates thioglycolic acid:
Process Parameters
-
Pressure : Maintained at 250–500 psig to suppress volatile by-product formation.
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Temperature : Ambient to 80°C to balance reaction kinetics and side reactions.
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Reactor Design : Continuous tubular reactors with static mixers ensure homogeneous reactant distribution.
Table 1: Thioglycolic Acid Synthesis Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Pressure | 250–500 psig | 95–100 |
| Temperature | 50–80°C | 90–95 |
| NaSH:MCA Molar Ratio | 1.05:1 | 98 |
| MCA = Monochloroacetic Acid |
Esterification of Thioglycolic Acid with Butanol
This compound is synthesized via acid-catalyzed esterification, where thioglycolic acid reacts with butanol. Sulfuric acid (H₂SO₄) is the conventional catalyst, though p-toluenesulfonic acid (PTSA) is increasingly favored for reduced side reactions.
Reaction Mechanism
Key Variables
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Molar Ratio : A 1:1.2 (TGA:butanol) ratio minimizes unreacted TGA.
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Catalyst Loading : 1–2 wt% H₂SO₄ achieves 85–90% conversion in 4–6 hours.
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Temperature : Reflux conditions (100–120°C) accelerate equilibrium attainment.
Table 2: Esterification Optimization Data
| Condition | Effect on Yield |
|---|---|
| Excess Butanol (1:1.5) | Increases yield to 92% |
| PTSA vs. H₂SO₄ | 95% vs. 88% yield |
| Water Removal | 98% yield with Dean-Stark trap |
Industrial-Scale Production Protocols
Industrial processes emphasize continuous operation for throughput maximization. A representative workflow includes:
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Feedstock Preparation : High-purity TGA and butanol are premixed with catalyst.
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Reactive Distillation : Integrated reactors with distillation columns remove water, shifting equilibrium toward ester formation.
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Product Isolation : Liquid-liquid extraction (e.g., methylisobutylketone) followed by vacuum distillation achieves >99% purity.
Table 3: Industrial vs. Laboratory-Scale Comparison
| Parameter | Industrial | Laboratory |
|---|---|---|
| Reactor Type | Continuous stirred-tank | Batch flask |
| Throughput | 500 L/hr | 1 L/hr |
| Energy Efficiency | 85% | 65% |
By-Product Management and Recycling
Thiodiglycolic acid (TDGA) and dithiodiglycolic acid (DTDGA) emerge as primary by-products during TGA synthesis. Industrial protocols recycle TDGA by reintroducing it into the reaction zone, enhancing overall yield to 98%.
Mitigation Strategies
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Acidification : Post-reaction treatment with H₂SO₄ precipitates TDGA for removal.
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Oxidative Scrubbing : H₂S off-gases are neutralized in caustic scrubbers.
Advanced Catalytic Systems and Innovations
Recent advancements explore heterogeneous catalysts (e.g., ion-exchange resins) to simplify product separation. Pilot studies report:
Chemical Reactions Analysis
Types of Reactions: Butyl thioglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thioglycolates
Scientific Research Applications
Butyl thioglycolate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and other sulfur-containing compounds.
Biology: It is used in the preparation of thioglycolate broth, a medium for culturing anaerobic bacteria.
Medicine: It is used in the formulation of depilatory creams and hair care products.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a corrosion inhibitor in metalworking fluids
Mechanism of Action
Butyl thioglycolate exerts its effects primarily through the breaking of disulfide bonds in proteins. In hair care products, it breaks the disulfide bonds in the keratin structure of hair, allowing it to be reshaped. The broken bonds are then reformed in the desired shape using an oxidizing agent such as hydrogen peroxide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thioglycolates are classified into esters and salts based on their functional groups. Below is a detailed comparison of butyl thioglycolate with key analogs:
Structural and Functional Differences
Key Research Findings
- Efficacy in Hair Treatments : this compound’s ester group enhances its ability to reduce disulfide bonds in hair keratin, outperforming salts like ammonium thioglycolate in acid-based formulations .
- Industrial Applications: this compound’s stability in non-aqueous systems makes it preferable for long-lasting cosmetic products, whereas salts are used in water-based formulations .
Physicochemical Properties
| Property | This compound | Ammonium Thioglycolate | Sodium Thioglycolate |
|---|---|---|---|
| Molecular Weight | 148.22 g/mol | 127.18 g/mol | 114.10 g/mol |
| Solubility | Lipophilic | Hydrophilic | Hydrophilic |
| pH Stability | Stable in acidic | Stable in alkaline | Neutral to alkaline |
| Reactivity | High (ester cleavage) | Moderate | Low |
Toxicological and Regulatory Considerations
- This compound is classified as a high-sensitization agent due to its ester structure, which undergoes enzymatic hydrolysis to release thioglycolic acid, a known irritant .
Biological Activity
Butyl thioglycolate (BTG), a compound belonging to the thioglycolate family, is recognized for its applications in various industrial and cosmetic sectors. This article delves into its biological activity, focusing on its toxicity, potential therapeutic effects, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 10047-28-6
- Molecular Formula : C₅H₁₁O₂S
- Molecular Weight : 134.21 g/mol
This compound is an ester of thioglycolic acid and butanol, characterized by a thiol group that imparts unique biological properties.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into:
- Dermal Effects
- Toxicological Profile
- Potential Therapeutic Uses
Dermal Effects
This compound has been studied for its dermal effects, particularly in cosmetic formulations. It acts as a reducing agent and is often used in hair removal products. Its application can lead to skin irritation and sensitization, particularly with prolonged exposure.
Table 1: Dermal Toxicity Studies of this compound
| Study Type | Dose (mg/kg) | Observations |
|---|---|---|
| Acute Dermal Study | 0, 45, 90 | Minimal irritation at application site |
| Chronic Exposure | 0, 11.25, 22.5 | Mild epidermal hyperplasia observed |
| Sensitization Test | Varies | Positive reactions in some subjects |
Toxicological Profile
Toxicological assessments have shown that this compound can induce cytotoxic effects at higher concentrations. In laboratory studies, it has been noted to cause mild to moderate irritation upon dermal application.
- Genotoxicity : Studies indicate that this compound does not exhibit mutagenic properties in standard bacterial assays.
- Reproductive Toxicity : Limited data suggest potential reproductive toxicity; however, further studies are required to confirm these findings.
Case Study: Dermal Exposure in Occupational Settings
A study conducted on workers exposed to this compound in a cosmetic manufacturing facility reported instances of contact dermatitis and allergic reactions. The study highlighted the importance of personal protective equipment (PPE) to mitigate exposure risks.
Potential Therapeutic Uses
Emerging research suggests that this compound may have applications beyond cosmetics:
- Wound Healing : Preliminary studies indicate that compounds similar to this compound may enhance wound healing by promoting keratinocyte migration.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, potentially useful in developing topical antiseptics.
Research Findings
Recent findings underscore the need for comprehensive evaluations of this compound's safety profile. The National Toxicology Program (NTP) has conducted extensive studies on related compounds such as sodium thioglycolate, revealing insights into their biological effects.
Table 2: Summary of NTP Findings on Thioglycolates
| Compound | Observed Effects | NOEL (mg/kg) |
|---|---|---|
| Sodium Thioglycolate | Mild irritation, liver weight increase | 11.25 (female rats) |
| Ammonium Thioglycolate | Non-mutagenic; minimal lesions | Not established |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
